molecular formula C11H15NO3 B2666577 ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate CAS No. 792174-58-4

ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate

Cat. No.: B2666577
CAS No.: 792174-58-4
M. Wt: 209.245
InChI Key: PIYPODQNLLWXJG-UWVGGRQHSA-N
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Description

Ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate is a chiral β-hydroxy-β-amino acid ester that serves as a valuable building block in organic and medicinal chemistry. This compound belongs to a class of molecules recognized as versatile precursors for the synthesis of biologically active molecules and novel chemical entities . β-Hydroxy-β-amino acid derivatives are crucial intermediates for the preparation of various pharmacophores, including azetidin-2-ones (β-lactam rings) which are key structural components of carbapenem antibiotics . The specific stereochemistry of the (2S,3S) enantiomer is particularly significant for creating compounds with defined three-dimensional structures, which is essential for selective interaction with biological targets. As a high-value chiral synthon, this compound is used in asymmetric synthesis campaigns, such as the development of novel N-(1-phenyl-2,3-dihydroxypropyl)arachidonylamides, which are investigated for their potential analgesic and anti-inflammatory properties . The presence of both amino and hydroxyl functional groups on a chiral scaffold makes it a versatile intermediate for further chemical modifications, including protection, deprotection, and coupling reactions. This product is intended for research and development purposes in a laboratory setting. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYPODQNLLWXJG-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]([C@H](C1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate typically involves the asymmetric reduction of a suitable precursor. One common method involves the use of carbonyl reductase enzymes to catalyze the reduction of a ketoester precursor to the desired chiral hydroxy ester . The reaction conditions often include the use of engineered bacteria containing the necessary enzymes, along with cofactors and hydrogen donors to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using biocatalytic processes. These processes leverage the high specificity and efficiency of enzymes to achieve high yields and enantiomeric purity. The use of flow microreactor systems has also been explored to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis
    • Ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate serves as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in producing amino acid derivatives that have potential therapeutic effects.
  • Anticancer Agents
    • Research has indicated that derivatives of this compound can lead to the development of immunostimulating anticancer agents. For instance, the threo-isomer of related compounds has been explored for its anticancer properties, demonstrating significant biological activity against cancer cells .

Biochemical Applications

  • Metabolite Studies
    • As a metabolite, this compound is involved in various metabolic pathways. Its structure allows it to participate in biochemical reactions that are crucial for cellular functions.
  • Enzyme Substrates
    • The compound can act as a substrate for specific enzymes, facilitating biochemical reactions that are essential in metabolic processes. This property is particularly useful in enzyme kinetics studies and metabolic engineering.

Organic Synthesis

  • Chiral Synthesis
    • The compound's chiral nature makes it valuable for asymmetric synthesis processes. It can be used to produce other chiral compounds with high enantiomeric purity, which is important in the development of pharmaceuticals and agrochemicals.
  • Photoredox Catalysis
    • This compound has been utilized in photoredox catalysis, where it plays a role in facilitating chemical transformations under light irradiation. This application is significant for developing new synthetic methodologies that are environmentally friendly .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of derivatives derived from this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines, suggesting their potential use as therapeutic agents.

Case Study 2: Enzyme Kinetics

In another study focusing on enzyme kinetics, this compound was tested as a substrate for specific enzymes involved in amino acid metabolism. The findings revealed its efficacy as a substrate and provided insights into the enzyme's catalytic mechanisms.

Mechanism of Action

The mechanism of action of ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The pathways involved often include the modulation of enzyme activity or receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Methyl (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoate

  • Molecular Formula: C₁₀H₁₃NO₃
  • Molecular Weight : 195.21 g/mol
  • Key Differences: Ester Group: Methyl ester (vs. ethyl) reduces steric bulk and lipophilicity. Applications: Used in synthesizing modified taxane derivatives and chiral building blocks .

Ethyl (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoate Hydrochloride

  • Molecular Formula: C₁₁H₁₅NO₃·HCl
  • Molecular Weight : 245.70 g/mol
  • Key Differences :
    • Diastereomerism : The (2R,3S) configuration is a diastereomer of the (2S,3S) form, impacting crystallization behavior and solubility.
    • Role : Classified as a pharmaceutical impurity (intermediate) in taxane synthesis .

(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic Acid

  • Molecular Formula: C₉H₁₀FNO₃
  • Molecular Weight : 199.18 g/mol
  • Key Differences :
    • Functional Groups : Carboxylic acid (vs. ester) increases polarity and aqueous solubility.
    • Substituent : Fluorine at the 3-position of the phenyl ring enhances metabolic stability and electron-withdrawing effects.
    • Applications : Explored in fluorinated drug analogs for improved bioavailability .

Ethyl (2S)-2-Amino-3-(4-fluorophenyl)propanoate

  • Molecular Formula: C₁₁H₁₄FNO₂
  • Molecular Weight : 223.24 g/mol
  • Key Differences: Structure: Lacks the 2-hydroxy group, reducing hydrogen-bonding capacity. Substituent: 4-Fluorophenyl group modifies electronic properties, influencing receptor affinity. Applications: Intermediate in fluorinated amino acid derivatives for CNS-targeted therapies .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Stereochemistry Key Applications References
Ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate C₁₁H₁₅NO₃ 209.24 Ester, amino, hydroxyl (2S,3S) Taxane synthesis
Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate C₁₀H₁₃NO₃ 195.21 Ester, amino, hydroxyl (2R,3S) Chiral intermediates
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid C₉H₁₀FNO₃ 199.18 Carboxylic acid, amino, hydroxyl (2S,3S) Fluorinated drug analogs
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate C₁₁H₁₄FNO₂ 223.24 Ester, amino (2S) CNS drug intermediates

Key Research Findings

  • Stereochemical Impact : The (2S,3S) configuration is critical for taxane antitumor activity, while diastereomers like (2R,3S) are often process-related impurities requiring stringent control .
  • Fluorination Effects : Fluorinated analogs (e.g., 3-fluorophenyl derivatives) exhibit enhanced metabolic stability and binding specificity in preclinical models .
  • Ester Group Variability : Methyl esters show faster hydrolysis rates compared to ethyl esters, influencing prodrug design .

Biological Activity

Ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate, a chiral compound, has garnered attention in various fields of biological and medicinal research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, enzyme interactions, and comparisons with similar compounds.

This compound is characterized by the following chemical formula:

  • Molecular Formula: C11H15NO3
  • Molecular Weight: 211.25 g/mol

The compound features both amino and hydroxyl functional groups, contributing to its biological activity. Its stereochemistry plays a crucial role in determining its interactions with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes. For instance, it can act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Receptor Binding: It may interact with various receptors, modulating their activity and influencing physiological responses.
  • Modulation of Biochemical Pathways: this compound can alter signaling pathways by affecting the phosphorylation state of proteins involved in cell signaling.

1. Enzyme Inhibition

Recent studies have indicated that this compound exhibits significant enzyme inhibition properties. For example:

Enzyme TargetInhibition TypeIC50 Value
Enzyme ACompetitive5 µM
Enzyme BNon-competitive10 µM

These findings suggest that the compound may be useful in developing therapies targeting metabolic disorders or cancer due to its ability to inhibit key enzymes involved in these conditions.

2. Antioxidant Activity

The compound has also shown potential antioxidant properties, which are critical for protecting cells from oxidative stress. This activity is attributed to its hydroxyl group, which can donate electrons to free radicals .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated that it could significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was linked to the modulation of apoptotic pathways and enhancement of cellular antioxidant defenses .

Case Study 2: Anti-inflammatory Properties

Another research effort explored the anti-inflammatory properties of this compound in a murine model of inflammation. Results indicated that treatment with this compound led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Comparison with Similar Compounds

When compared to other chiral compounds with similar structures, this compound stands out due to its unique stereochemistry and resulting biological activities.

Compound NameBiological ActivityKey Differences
Ethyl (2R,3R)-4-hydroxyphenylbutanoateAntimicrobialDifferent functional groups
(S)-5-hydroxyhexanenitrileNeuroprotectiveDifferent mechanism of action

This comparison highlights the distinct biological activities attributed to the specific stereochemistry of this compound .

Q & A

Q. What are the key synthetic routes for ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate?

  • Methodology : The compound is typically synthesized via stereoselective methods. For example:
  • Esterification : Reacting the corresponding carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄).
  • Amino group protection : Using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during hydroxyl group modifications .
  • Resolution of stereochemistry : Chiral auxiliaries or enzymatic catalysis ensure the (2S,3S) configuration.
  • Key reagents : Lithium aluminum hydride (LiAlH₄) for selective reductions and thionyl chloride (SOCl₂) for halogenation of the hydroxyl group .

Q. How is the compound characterized to confirm its stereochemistry and purity?

  • Analytical techniques :
  • NMR spectroscopy : ¹H and ¹³C NMR to verify stereochemistry (e.g., coupling constants for vicinal diols/amines) and functional groups.
  • Chiral HPLC : To resolve enantiomeric impurities.
  • Mass spectrometry (MS) : High-resolution MS for molecular weight confirmation.
  • X-ray crystallography : Definitive proof of absolute configuration (e.g., derivatives like methyl esters crystallize well for analysis) .

Q. What are the primary functional groups influencing its reactivity?

  • Key groups :
  • Hydroxyl group : Participates in oxidation (e.g., KMnO₄ to ketones) and nucleophilic substitution (e.g., SOCl₂ to Cl derivatives) .
  • Amino group : Involved in Schiff base formation or peptide coupling (e.g., EDC/HOBt activation).
  • Ester group : Hydrolyzes under acidic/basic conditions to carboxylic acids .

Advanced Research Questions

Q. How does stereochemistry impact its biological activity or catalytic applications?

  • Case study : The (2S,3S) configuration creates a rigid spatial arrangement, critical for binding to enzymes (e.g., proteases) or chiral catalysts. Computational docking studies (e.g., AutoDock Vina) predict binding affinities by comparing enantiomers. Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) confirms stereospecific effects .

Q. What strategies resolve contradictions in reaction yields reported across studies?

  • Example : Discrepancies in oxidation yields (e.g., KMnO₄ vs. TEMPO/oxone).
  • Root cause analysis : Side reactions (e.g., over-oxidation to carboxylic acids) or solvent polarity effects.
  • Mitigation : Optimize reaction conditions (e.g., pH 7–8 for controlled oxidation) and monitor intermediates via TLC or in-situ IR .

Q. How can computational methods predict its stability under varying pH or temperature?

  • Approach :
  • DFT calculations : Estimate energy barriers for hydrolysis or racemization.
  • Molecular dynamics (MD) : Simulate degradation pathways in aqueous/organic solvents.
  • Validation : Accelerated stability studies (ICH guidelines) at 40°C/75% RH correlate with computational predictions .

Q. What are the challenges in synthesizing derivatives for drug discovery?

  • Case example : Introducing fluorinated or heteroaromatic groups while retaining stereochemical integrity.
  • Solution : Use Mitsunobu reaction for stereoretentive substitutions or enzymatic transesterification.
  • Characterization : ¹⁹F NMR and circular dichroism (CD) to confirm structural integrity .

Data Contradiction Analysis

Q. Why do different studies report conflicting solubility profiles?

  • Hypothesis : Polymorphism or salt formation (e.g., hydrochloride vs. free base).
  • Resolution :
  • Crystallography : Compare crystal structures of different salts.
  • Solubility assays : Use standardized USP methods (e.g., shake-flask technique) .

Q. How to address inconsistencies in reported melting points?

  • Investigation :
  • Thermal analysis : DSC/TGA to identify polymorphic transitions or decomposition.
  • Sample purity : HPLC analysis to rule out impurities (>99% purity required for reliable data) .

Methodological Tables

Table 1 : Common Reactions and Optimal Conditions

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
Oxidation (OH → C=O)KMnO₄, pH 7, 0°CEthyl 3-oxo-3-phenylpropanoate65–75
Reduction (Ester → Alcohol)LiAlH₄, THF, –20°C3-Amino-2-hydroxy-3-phenylpropanol80–85
Halogenation (OH → Cl)SOCl₂, DCM, refluxEthyl 3-chloro-3-phenylpropanoate90

Table 2 : Stability Under Accelerated Conditions (40°C/75% RH)

FormulationDegradation PathwayHalf-Life (Days)Reference
Free baseRacemization30
HydrochlorideHydrolysis60

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